molecular formula C19H24N4O3 B3073567 1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018052-92-0

1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073567
CAS No.: 1018052-92-0
M. Wt: 356.4 g/mol
InChI Key: TWAHXKPHTCNECS-UHFFFAOYSA-N
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Description

1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, as well as in the heart, muscle, and kidney, where fatty acid oxidation is promoted .

Mode of Action

The compound acts as a small-molecule agonist of PPARα . The ligand-binding domain (LBD) of PPARα forms a complex with the compound . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by other pparα agonists . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of other PPARα agonists to improve activity .

Biochemical Pathways

The activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis . Furthermore, recent studies demonstrated that PPARα agonists are drug candidates for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) development .

Result of Action

The activation of PPARα by the compound can lead to various molecular and cellular effects. These include a reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These effects can contribute to the treatment of conditions such as metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .

Properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-11-9-14(19(25)26)16-17(12-7-8-12)22-23(18(16)20-11)10-15(24)21-13-5-3-2-4-6-13/h9,12-13H,2-8,10H2,1H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAHXKPHTCNECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCCC3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112246
Record name 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018052-92-0
Record name 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018052-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
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1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
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1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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